

2,4,6-Triiodophenol molecular weight and formula

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An In-Depth Technical Guide to **2,4,6-Triiodophenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **2,4,6-Triiodophenol**. It also delves into its biological activities, offering detailed experimental protocols and a visualization of its role in inducing mitochondrial cell death.

Core Properties of 2,4,6-Triiodophenol

2,4,6-Triiodophenol is a halogenated derivative of phenol. It presents as an off-white to light brown or grey powder.[1] This compound is sparingly soluble in water but shows solubility in organic solvents like chloroform, dichloromethane, and alkaline solutions.[2]

Quantitative Data Summary

The key quantitative properties of **2,4,6-Triiodophenol** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ I ₃ O	[3][4]
Molecular Weight	471.80 g/mol	[3][5]
Monoisotopic Mass	471.7318 Da	[3][4]
Melting Point	157-159 °C	[6]
Topological Polar Surface Area	20.2 Ų	[3][4]
CAS Number	609-23-4	[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **2,4,6- Triiodophenol**.

Synthesis of 2,4,6-Triiodophenol

Two effective methods for the synthesis of **2,4,6-Triiodophenol** are detailed below.[7][8]

Method 1: Iodination with Iodine and Hydrogen Peroxide[7]

This process involves the direct iodination of phenol using iodine in the presence of hydrogen peroxide as a catalyst in an acidic and low-hydration medium.

- Reactants: Phenol, Iodine, Hydrogen Peroxide, Acidic solvent.
- Procedure:
 - Dissolve phenol in a suitable acidic solvent.
 - Add iodine to the solution.
 - Introduce hydrogen peroxide as a catalyst to facilitate the electrophilic substitution of iodine onto the phenol ring at the 2, 4, and 6 positions.



- Control the reaction temperature and time to optimize for the formation of the tri-iodinated product.
- Upon completion, the crude product is precipitated.
- The precipitate is then filtered and purified, typically by recrystallization from a solvent mixture like methanol/water, to yield 2,4,6-Triiodophenol.

Method 2: Iodination with Periodic Acid and Potassium Iodide[7]

This alternative method utilizes periodic acid and potassium iodide in the presence of concentrated sulfuric acid.

- Reactants: Phenol, Periodic Acid, Potassium Iodide, Concentrated Sulfuric Acid.
- Procedure:
 - Dissolve periodic acid in concentrated sulfuric acid, ensuring the mixture is cooled.
 - Gradually add potassium iodide to the solution.
 - Introduce phenol to the reaction mixture.
 - Allow the reaction to proceed, typically with stirring, to ensure complete iodination.
 - The **2,4,6-Triiodophenol** product is then isolated from the reaction mixture.
 - Purification is achieved through recrystallization to obtain a high-purity product.

Analytical Methodologies

The following are common analytical techniques for the characterization and quantification of **2,4,6-Triiodophenol**.

High-Performance Liquid Chromatography (HPLC)[2]

- Objective: To separate and quantify **2,4,6-Triiodophenol** in a sample.
- Column: A reverse-phase column is typically used.



- Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water. For applications requiring mass spectrometry compatibility, a volatile acid like formic acid is used as an additive. For other detectors, phosphoric acid can be used.
- Detection: UV detection is a common method.
- General Procedure:
 - Prepare a standard solution of **2,4,6-Triiodophenol** of known concentration.
 - Prepare the sample by dissolving it in a suitable solvent, followed by filtration.
 - Inject the standard and sample solutions into the HPLC system.
 - Elute the column with the mobile phase in an isocratic or gradient mode.
 - Monitor the eluent at a specific wavelength to detect the compound.
 - Quantify the amount of 2,4,6-Triiodophenol in the sample by comparing its peak area to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To identify and quantify **2,4,6-Triiodophenol**, often in complex matrices.
- General Procedure:
 - Derivatization of the phenol group may be performed to improve its volatility and chromatographic behavior.
 - The sample is injected into the gas chromatograph, where it is vaporized.
 - The vaporized sample is carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
 - The separated components then enter the mass spectrometer.



- In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
- A mass spectrum is produced, which serves as a molecular fingerprint for identification.

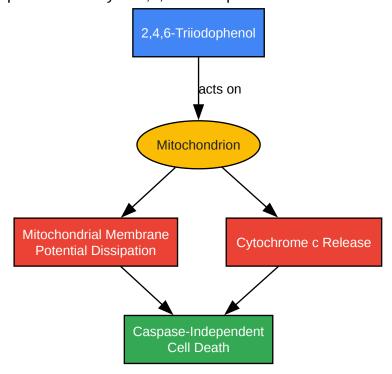
Biological Activity and Signaling Pathways

2,4,6-Triiodophenol exhibits notable biological activities, including the induction of cell death in cancer cells and the inhibition of inflammatory pathways.

Induction of Caspase-Independent Mitochondrial Cell Death

Studies have shown that **2,4,6-Triiodophenol** and its derivatives can induce a caspase-independent cell death pathway in leukemia cells.[6] This process involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors.

Simplified Pathway of 2,4,6-Triiodophenol-Induced Cell Death





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Caption: **2,4,6-Triiodophenol**-induced mitochondrial cell death pathway.

Inhibition of Leukotriene B4 Synthesis

2,4,6-Triiodophenol is recognized as a potent inhibitor of leukotriene B4 (LTB4) synthesis.[2] LTB4 is a powerful chemoattractant for neutrophils and is involved in inflammatory responses. [9] Inhibition of LTB4 synthesis is a promising strategy for anti-inflammatory therapies. An experimental protocol to assess this inhibition would typically involve:

- Cell Culture: Utilizing cells capable of producing LTB4, such as neutrophils or specific cell lines.
- Stimulation: Inducing LTB4 synthesis using a suitable stimulus.
- Treatment: Incubating the cells with varying concentrations of **2,4,6-Triiodophenol**.
- Quantification: Measuring the amount of LTB4 produced, commonly by using techniques like enzyme-linked immunosorbent assay (ELISA) or chromatography.
- Analysis: Determining the concentration of 2,4,6-Triiodophenol that causes a 50% inhibition of LTB4 synthesis (IC50).

Deiodinase Activity Inhibition

2,4,6-Triiodophenol has been identified as a potent thyroid-disrupting chemical and is used to investigate deiodinase activity.[2] Deiodinases are enzymes that play a crucial role in the activation and deactivation of thyroid hormones. A general protocol to evaluate the inhibition of deiodinase activity would include:

- Enzyme Source: Using a source of deiodinase enzymes, such as human hepatic microsomes.[10]
- Substrate: Providing a known substrate for the enzyme, for example, thyroxine (T4).
- Inhibitor: Adding 2,4,6-Triiodophenol at various concentrations.



- Reaction: Allowing the enzymatic reaction to proceed for a defined period.
- Product Measurement: Quantifying the product of the deiodination reaction, such as triiodothyronine (T3).
- Inhibition Assessment: Calculating the extent of inhibition of deiodinase activity by 2,4,6-Triiodophenol.

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